molecular formula C13H20N2O2 B1448188 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane CAS No. 1341036-62-1

3-Boc-8-cyano-3-azabicyclo[3.2.1]octane

货号: B1448188
CAS 编号: 1341036-62-1
分子量: 236.31 g/mol
InChI 键: YDWLHTXDHGRNQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Boc-8-cyano-3-azabicyclo[3.2.1]octane is a bicyclic organic compound featuring a nitrogen atom at position 3 (3-aza) and a tert-butoxycarbonyl (Boc) protecting group at the same position. The 8-position is substituted with a cyano (-CN) group. This structure combines steric bulk from the Boc group with the electron-withdrawing properties of the cyano group, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes .

Key structural attributes:

  • Bicyclic framework: The rigid [3.2.1]octane system imposes conformational constraints, enhancing binding selectivity.
  • Boc group: Enhances solubility and metabolic stability by protecting the amine.
  • Cyano group: Contributes to dipole interactions and serves as a bioisostere for other functional groups.

属性

IUPAC Name

tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWLHTXDHGRNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

General Synthetic Strategy

The synthesis of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane typically involves:

  • Starting from a Boc-protected nortropinone derivative (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate),
  • Introduction of the cyano group at the 3-position via nucleophilic addition of tosylmethyl isocyanide (TOSMIC) or sodium cyanide,
  • Subsequent workup and purification to isolate the desired product.

This approach ensures the preservation of the bicyclic framework and the Boc protecting group while installing the cyano substituent.

Detailed Synthetic Procedure (Example)

A representative synthetic route is described as follows:

Step Reagents & Conditions Description Outcome
1 tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (10 g, 44.389 mmol), DME (300 mL), EtOH (6.7 mL), t-BuOK (20 g, 177.557 mmol), TOSMIC (17.33 g, 88.778 mmol), 0°C to 60°C, 16 h, N2 atmosphere The starting Boc-protected nortropinone is reacted with TOSMIC in the presence of potassium tert-butoxide as base in a mixed solvent system under inert atmosphere. Formation of this compound intermediate
2 Quench with water (100 mL), extraction with ethyl acetate (2x100 mL), washing with water and brine, drying over Na2SO4, filtration, evaporation Workup to isolate the organic product Crude product ready for purification
3 Purification by column chromatography Isolation of pure this compound White solid, yield: 57.96%

Analytical Data: LCMS (ESI) m/z = 327 (M+1) confirms the molecular ion of the product.

Alternative Cyanation Methods

Other methods for introducing the cyano group at the 3-position include:

  • Use of sodium cyanide in the presence of acid: For example, reacting 8-substituted azabicyclo[3.2.1]octan-3-one derivatives with sodium cyanide and hydrochloric acid in mixed solvents at low temperature (0°C) with extended stirring times (up to 44 hours) to obtain 3-cyano-3-hydroxy intermediates, which can be further converted to cyano derivatives by dehydration or other transformations.

  • Catalytic hydrogenation and reduction methods: Some patents describe reduction of keto precursors to cyano-substituted azabicyclo compounds using metal reductions (e.g., magnesium in methanol) or borohydrides under controlled conditions.

Key Reaction Parameters and Conditions

Parameter Typical Range / Conditions Notes
Temperature 0°C to 60°C Initial addition at low temperature to control reactivity, followed by heating for reaction completion
Reaction Time 16 to 44 hours Extended stirring ensures complete conversion
Solvents 1,2-Dimethoxyethane (DME), ethanol, methanol, diethyl ether, butyl acetate Choice depends on solubility and reaction step
Atmosphere Nitrogen (inert) To avoid oxidation and moisture sensitivity
Base Potassium tert-butoxide (t-BuOK) Strong base to deprotonate and activate nucleophile
Cyanide Source Tosylmethyl isocyanide (TOSMIC), sodium cyanide Both effective for cyano group introduction
Workup Extraction with ethyl acetate or diethyl ether, washing with water and brine, drying over Na2SO4 or MgSO4 Standard organic workup procedures

Mechanistic Insights and Stereochemistry

  • The cyano group is introduced via nucleophilic attack on the ketone carbonyl at the 3-position.
  • The Boc group on nitrogen protects the amine functionality throughout the synthesis.
  • The bicyclic azabicyclo[3.2.1]octane scaffold is retained intact, with stereochemical control influenced by the starting nortropinone stereochemistry.
  • Epimeric mixtures (exo/endo) may form depending on the reaction conditions and substituents.

Summary Table of Preparation Methods

Method Starting Material Cyanide Source Base Solvent Temperature Reaction Time Yield (%) Notes
TOSMIC addition tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Tosylmethyl isocyanide t-BuOK DME/EtOH 0°C to 60°C 16 h ~58 Requires inert atmosphere, column chromatography purification
Sodium cyanide addition 8-substituted azabicyclo[3.2.1]octan-3-one Sodium cyanide Acidic (HCl) Mixed solvents (e.g., methyl tert-butyl ether/water) 0°C 24–44 h Variable Leads to 3-cyano-3-hydroxy intermediates, further processing needed
Metal reduction Keto precursor - Mg, NaBH4, or catalytic hydrogenation Methanol or alcohol mixtures 0°C to ambient Variable Moderate to good Used for reduction to cyano derivatives from keto intermediates

Research Findings and Practical Considerations

  • The preparation of this compound is well-documented in patent literature, demonstrating reproducible yields around 58% with TOSMIC methodology.
  • The use of TOSMIC provides a convenient and relatively safe cyanide source compared to sodium cyanide.
  • Reaction parameters such as temperature control, inert atmosphere, and extended reaction times are critical for high purity and yield.
  • Purification typically involves column chromatography due to the formation of side products or epimers.
  • The Boc protecting group is stable under the reaction conditions, facilitating downstream synthetic applications.
  • Alternative methods involving sodium cyanide require careful handling due to toxicity and may produce hydroxy intermediates requiring further transformation.

化学反应分析

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine. Acidic hydrolysis is the primary method for its removal:

Reaction Conditions Products Yield Key Observations
Trifluoroacetic acid (TFA) in CH₂Cl₂ 8-cyano-3-azabicyclo[3.2.1]octane (free amine)>90%Complete deprotection within 2–4 hours at RT.
HCl in dioxane Hydrochloride salt of free amine85–90%Requires 12–24 hours for full conversion.

Mechanistic Insight : Protolytic cleavage of the Boc group generates a carbamic acid intermediate, which decarboxylates to release CO₂ and yield the free amine .

Cyano Group Transformations

The cyano group participates in nucleophilic additions and reductions:

Reaction Type Conditions Products Yield Notes
HydrolysisH₂SO₄ (50%), 100°C, 6 hours8-carbamoyl-3-azabicyclo[3.2.1]octane60–65%Partial hydrolysis to primary amide.
Reduction (Catalytic)H₂, Raney Ni, MeOH, 50 psi 8-aminomethyl-3-azabicyclo[3.2.1]octane75%Requires Boc deprotection prior to reaction.
Grignard AdditionRMgX (R = alkyl/aryl), THF, −78°C 8-alkyl/aryl-3-azabicyclo[3.2.1]octane derivatives40–55%Low yields due to steric hindrance.

Key Limitation : The bicyclic scaffold’s rigidity restricts access to the cyano group, necessitating harsh conditions for transformations .

Ring-Opening and Functionalization

The azabicyclo[3.2.1]octane core undergoes selective ring-opening under controlled conditions:

Reagent Conditions Products Yield Application
PCl₅, CHCl₃Reflux, 8 hours Chlorinated open-chain amine derivatives50–55%Intermediate for heterocyclic synthesis.
Ozone, then Zn/H₂O−78°C, 1 hour Dicarbonyl compounds30%Limited synthetic utility.

Critical Note : Ring-opening reactions often lead to complex mixtures, necessitating chromatographic purification .

Nucleophilic Substitution at the Amine

After Boc deprotection, the free amine engages in alkylation and acylation:

Reaction Conditions Products Yield References
SulfonylationRSO₂Cl, pyridine, CH₂Cl₂, 0°C 8-sulfonamide derivatives80–85%
Reductive AminationRCHO, NaBH₃CN, MeOH N-alkylated bicycloamines65–70%

Synthetic Utility : Sulfonamide derivatives exhibit enhanced biological activity, particularly in enzyme inhibition studies .

Catalytic Hydrogenation of the Bicyclic Core

Selective saturation of the bicyclo[3.2.1]octane system is achievable:

Catalyst Conditions Products Yield Stereoselectivity
Pd/C, H₂ (400 psi)EtOH, 50°C, 12 hours Partially saturated azabicyclo derivatives90%Exo preference (3:1 dr)
Rh/Al₂O₃, H₂ (200 psi)THF, RT, 6 hours Fully saturated azabicyclohexane55%Non-selective

Challenges : Over-reduction risks degrading the cyano group, requiring precise pressure control .

Oxidation Reactions

The tertiary amine and cyano group exhibit distinct oxidation behaviors:

Oxidizing Agent Conditions Products Yield Mechanism
mCPBA, CH₂Cl₂0°C to RT, 4 hoursN-oxide derivatives70%Electrophilic oxygen transfer.
KMnO₄, acidic H₂O80°C, 3 hours Carboxylic acid derivatives40%Radical-mediated C–N cleavage.

Caution : Strong oxidants like KMnO₄ risk degrading the bicyclic framework .

Cross-Coupling Reactions

The cyano group enables metal-catalyzed couplings:

Reaction Type Conditions Products Yield Catalyst
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME Biaryl-cyano derivatives60%Palladium(0) complexes
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N Alkynylated bicycloamines45%Pd/Cu co-catalysis

Limitation : Steric bulk around the cyano group reduces coupling efficiency .

科学研究应用

Medicinal Chemistry and Therapeutic Applications

Monoamine Reuptake Inhibition
One of the primary applications of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane is its role as a monoamine reuptake inhibitor. Compounds in this class are utilized in the treatment of various psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and cognitive function .

Case Study: Treatment of Depression
A notable case study involves the development of aryl-8-azabicyclo[3.2.1]octane derivatives that exhibit pharmacological activity against serotonin-related disorders. These compounds show promise as alternatives to traditional SSRIs (Selective Serotonin Reuptake Inhibitors), potentially offering improved efficacy and reduced side effects . The ability to target multiple neurotransmitter systems may enhance their therapeutic profile for mood disorders.

Synthesis and Structural Insights

Enantioselective Synthesis
The synthesis of this compound has been a focal point in organic chemistry due to its complex bicyclic structure. Recent advancements have highlighted enantioselective methods that allow for the controlled formation of this scaffold from simpler precursors. Such methodologies not only streamline the synthesis process but also enhance the yield of desired stereoisomers, which are critical for biological activity .

Synthesis Method Description
Acyclic Precursor MethodUtilizes acyclic starting materials with pre-defined stereochemical information for constructing the bicyclic structure.
Direct TransformationAchieves stereochemical control in a single transformation step, simplifying synthetic routes and improving efficiency.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Research has shown that modifications to the azabicyclo framework can significantly impact its binding affinity and selectivity towards various neurotransmitter transporters.

Key Findings from SAR Studies:

  • Substituents on the azabicyclo ring can enhance or diminish activity at serotonin and norepinephrine transporters.
  • The introduction of functional groups such as cyano or hydroxyl can modulate lipophilicity and bioavailability, influencing overall therapeutic efficacy .

Future Directions and Research Opportunities

The potential applications of this compound extend beyond current therapeutic uses in psychiatry. Future research could explore:

  • Anti-inflammatory Properties: Investigating its role as an N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor may unveil new therapeutic avenues for managing inflammation-related conditions .
  • Novel Drug Formulations: Developing innovative drug delivery systems that utilize this compound could enhance its pharmacokinetic profile and patient compliance.

作用机制

The mechanism of action of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit or activate enzymes involved in neurotransmitter synthesis, affecting neuronal signaling and function .

相似化合物的比较

Structural Analogues and Their Properties

The table below compares 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane with structurally related compounds, highlighting differences in substituents, molecular weight (MW), and applications:

Compound Name Substituents MW Key Properties/Applications References
This compound 3-Boc, 8-CN ~265* CNS drug intermediates, enzyme inhibition
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane 3-Boc, 8-OH 227.30 Polar, hydrogen bonding; synthesis intermediate
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid 3-Boc, 8-COOH 255.31 Acidic, ionizable; improves solubility
8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) 3-CN, 8-sulfonyl N/A PI3K inhibitor candidate
Tropane (8-methyl-8-azabicyclo[3.2.1]octane) 8-CH₃, 8-aza 141.25 CNS activity (e.g., cocaine analogs)
3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane 8-aza, 3-diarylmethylene ~350 Opioid receptor modulation

*Estimated based on analogous compounds.

Drug Discovery

  • PI3K Inhibitors: Analogues like D4 (8-sulfonyl-3-cyano) demonstrate potent PI3K inhibition, suggesting the target compound’s utility in oncology .
  • Opioid Modulators : 3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane derivatives exhibit δ/μ-opioid receptor activity, indicating structural flexibility for receptor targeting .

生物活性

3-Boc-8-cyano-3-azabicyclo[3.2.1]octane is a compound belonging to the bicyclic family of tropane alkaloids, which are known for their diverse biological activities. This compound, characterized by its unique bicyclic structure and functional groups, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.315 g/mol
  • CAS Number : 856900-26-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. Specific interactions may lead to inhibition or activation of key metabolic processes, influencing cellular functions such as proliferation and apoptosis.

Biological Activities

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit a range of biological effects:

  • Antimicrobial Properties : Some studies have demonstrated that derivatives of this scaffold possess antimicrobial activity, making them candidates for further development in infectious disease treatment.
  • Anticancer Activity : The ability of these compounds to inhibit tumor growth has been explored, particularly through their action on specific cancer-related pathways.
  • Neurological Effects : Given the structural similarities to known neuroactive compounds, there is ongoing research into the effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains.
AnticancerInhibits proliferation of cancer cells in vitro and in vivo models.
Neurological EffectsModulates neurotransmitter activity; potential for treating depression/anxiety.

Case Study: Anticancer Potential

A study investigated the anticancer properties of this compound against several cancer cell lines. The compound was found to inhibit cell viability with an IC50 value in the low micromolar range, indicating significant potential for further development as an anticancer agent.

Table 2: IC50 Values for Selected Activities

CompoundActivity TypeIC50 (µM)
This compoundAnticancer5.0
Related Azabicyclo CompoundAntimicrobial10.0
Pyrazole DerivativeNAAA Inhibition0.042

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its biological activity profile. Research into derivatives has shown that modifications can significantly alter pharmacological properties, making structure-activity relationship (SAR) studies crucial.

常见问题

Basic: What synthetic methodologies are established for preparing 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane?

Answer:
The synthesis involves multi-step organic transformations. A common route begins with the 8-azabicyclo[3.2.1]octane core, where the Boc group is introduced via tert-butoxycarbonylation using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP . Cyanation is achieved via nucleophilic substitution (e.g., Rosenmund-von Braun reaction with CuCN) or palladium-catalyzed cross-coupling . Connolly et al. demonstrated a four-step process starting from 5-hydroxymethylfurfural (HMF), yielding 43–64% overall :

StepReaction TypeKey ConditionsYield (%)
1HMF reductionRaney Ni, H₂85–90
2TosylationTsCl, pyridine75–80
3CyclizationBenzylamine, DMF, 80°C60–70
4Hydrogenolysis & workupPearlman’s catalyst (Pd(OH)₂), HCl43–64 (overall)

Critical factors include anhydrous conditions for Boc protection and temperature control to prevent intermediate decomposition.

Advanced: How is enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold achieved?

Answer:
Enantioselectivity is attained via chiral catalysts or auxiliaries. Asymmetric hydrogenation of enamine intermediates using Rhodium complexes with BINAP ligands achieves >90% ee . Kinetic resolution via lipases (e.g., CAL-B) during ester hydrolysis also yields enantiopure precursors. Takeda et al. used (R)-PROLI-NH2 as an organocatalyst to construct the bicyclic system (85% ee), followed by Boc/cyano functionalization . Key parameters:

  • Catalyst loading: 5–10 mol%
  • Solvent: THF or toluene
  • Reaction time: 24–48 hours

Chiral HPLC (Chiralpak IA column) validates enantiopurity .

Basic: What analytical techniques characterize this compound?

Answer:

  • HPLC-MS : Quantifies purity (≥95%) and confirms molecular weight .
  • NMR : ¹H NMR shows Boc tert-butyl singlet (δ 1.4 ppm); ¹³C NMR confirms cyano carbon (δ ~120 ppm) .
  • IR : Cyano group absorption at ~2240 cm⁻¹ .
  • X-ray crystallography : Resolves absolute configuration for stereosensitive derivatives .

Advanced: How do computational models predict biological activity of derivatives?

Answer:

  • Molecular docking (AutoDock Vina) predicts binding to monoamine transporters (DAT, SERT) .
  • QSAR models : LogP, polar surface area, and H-bond descriptors correlate with DAT inhibition. For example, -CN at C8 enhances DAT affinity 2.5-fold vs. -H .
  • DFT calculations (B3LYP/6-31G*) optimize geometries and predict reactivity via frontier orbitals .

Basic: What are primary biological targets of 8-azabicyclo[3.2.1]octane derivatives?

Answer:

  • Monoamine transporters : Radioligand assays (e.g., [³H]WIN 35,428 for DAT) measure IC₅₀ .
  • ELOVL6 enzyme : Spectrophotometric NADPH consumption assays assess fatty acid metabolism inhibition .
  • Cell-based models : HEK293 cells expressing human transporters evaluate uptake inhibition (EC₅₀ <100 nM = high potency) .

Advanced: How can contradictions in biological activity data be resolved?

Answer:
Discrepancies arise from assay variability or impurity. Solutions:

Standardize protocols : Use uniform cell lines (e.g., CHO-K1) and buffers (HBSS/HEPES) .

Enforce purity : HPLC-MS purity >95% .

Meta-analysis : Apply Cohen’s d to quantify effect sizes. Excluding studies with purity <90% reduced DAT Ki variability from ±15 nM to ±5 nM .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, goggles .
  • Ventilation : Fume hoods (TLV-TWA: 0.1 mg/m³) .
  • Spill management : Neutralize with 5% acetic acid .
  • First aid : 15-minute skin wash; 20-minute eye irrigation .

Advanced: How is metabolic stability optimized in preclinical studies?

Answer:

  • Structural modifications : Introduce -CF₃ to block CYP3A4 oxidation .
  • Prodrugs : Mask -CN as tert-butyl carbamate .
  • Microsomal assays : Human liver microsomes (1 mg/mL protein) with NADPH; prioritize t₁/₂ >30 minutes .
  • ¹⁴C-labeling : Track metabolites via AMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。